molecular formula C20H15ClN4O3S2 B2673248 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide CAS No. 671199-94-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide

Cat. No.: B2673248
CAS No.: 671199-94-3
M. Wt: 458.94
InChI Key: VJRYONUPMBGCMG-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked via a methyl group to a sulfanyl acetamide chain, which is further connected to a triazolo[3,4-b][1,3]thiazole core substituted with a 4-chlorophenyl group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3S2/c21-14-4-2-13(3-5-14)15-9-29-19-23-24-20(25(15)19)30-10-18(26)22-8-12-1-6-16-17(7-12)28-11-27-16/h1-7,9H,8,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRYONUPMBGCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole derivative, followed by the introduction of the chlorophenyl group through a coupling reaction. The triazolothiazole moiety is then synthesized and attached to the intermediate compound. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride and a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, and techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring yields quinones, while reduction of nitro groups results in amines .

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Triazolo-Thiazole vs. Triazolo-Thiadiazole/Triazolo-Oxadiazole

  • Triazolo-Thiazole Core (Target Compound) : The fused triazole-thiazole system (as in the target) is less common than triazolo-thiadiazole or triazolo-oxadiazole derivatives. and highlight triazolo-oxadiazoles with 4-chlorophenyl substituents, which showed moderate antimicrobial activity against plant pathogens .
  • Triazolo-Thiadiazole Derivatives : Compounds like those in (e.g., 3-(α-naphthylmethylene)-6-aryl derivatives) demonstrated enhanced antifungal and herbicidal activities compared to simpler analogs, attributed to increased lipophilicity .

Substituent Effects

4-Chlorophenyl Group

  • The 4-chlorophenyl group is a recurring motif in bioactive triazole derivatives. For example: : A triazole-thiazole analog with 4-chlorophenyl exhibited optimized binding to kinase targets in biochemical assays . : 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives with chlorophenyl groups showed superior anti-exudative activity (70–80% inhibition) compared to methyl or methoxy analogs .

Benzodioxole vs. Other Aromatic Moieties

  • Benzodioxole Attachment : and highlight analogs where benzodioxole is either methyl-linked (as in the target) or directly attached. Methyl-linked derivatives (e.g., N-(1,3-benzodioxol-5-ylmethyl) analogs) demonstrated higher thermal stability in thermogravimetric analyses .
  • Alternative Aromatic Groups : Compounds with p-tolyl () or 3,4,5-trimethoxyphenyl () substituents exhibited varied bioactivities, such as anti-inflammatory or anticancer effects, depending on substitution patterns .

Pharmacophore Comparison: Sulfanyl Acetamide Chain

The sulfanyl acetamide moiety is a critical pharmacophore in multiple bioactive compounds:

  • : N-(5-R-benzylthiazol-2-yl)-2-(4-amino-5-methyl-triazol-3-ylsulfanyl)acetamides showed anticancer activity (IC₅₀: 8–12 μM) against leukemia cell lines .
  • : N-(3-chloro-4-methylphenyl)-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide displayed moderate COX-2 inhibition (45–60% at 10 μM) .

Physicochemical Data

Property Target Compound Triazolo-Thiadiazole () Triazolo-Oxadiazole ()
LogP (Predicted) 3.2–3.8 2.8–3.5 2.5–3.0
Aqueous Solubility (mg/mL) <0.1 0.2–0.5 0.3–0.8
Melting Point (°C) 160–165 (Estimated) 145–155 130–140

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural and chemical properties:

  • Molecular Formula : C21H17N5O3S2
  • Molecular Weight : 451.5 g/mol
  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide

Research indicates that compounds with similar structures often exhibit activity against various biological targets. The benzodioxole moiety is known for its role in modulating neurotransmitter systems and has been implicated in anti-cancer activity through inhibition of specific kinases.

Target Kinases

The compound may interact with:

  • c-Src : A non-receptor tyrosine kinase involved in cell signaling pathways related to cancer progression.
  • Abl Kinase : Another target linked to various cancer types.

Anticancer Activity

Studies have demonstrated that related compounds exhibit significant anticancer properties. For example:

  • In vitro studies : Compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines.
Cell LineIC50 (µM)Reference
MCF7 (breast cancer)10
A549 (lung cancer)15
HeLa (cervical cancer)8

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties. The compound's thiazole and benzodioxole components may contribute to its efficacy against bacterial strains.

Case Studies

  • Study on Antitumor Effects :
    • A study investigated the effects of a similar compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size when administered at specific dosages.
    • Findings : The compound inhibited tumor growth by inducing apoptosis in cancer cells.
  • In Vivo Efficacy :
    • In vivo studies have shown that compounds with similar structures can enhance survival rates in aggressive cancer models.
    • Results : Daily oral administration led to improved outcomes compared to control groups.

Q & A

Q. How can machine learning enhance SAR studies for this compound?

  • Methodological Answer : Train models using:
  • Datasets : PubChem BioAssay data for triazolothiazole analogs.
  • Descriptors : MOE (Molecular Operating Environment) descriptors (e.g., topological polar surface area, H-bond donors).
  • Algorithms : Random Forest or Gradient Boosting to predict activity cliffs and guide synthetic prioritization .

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